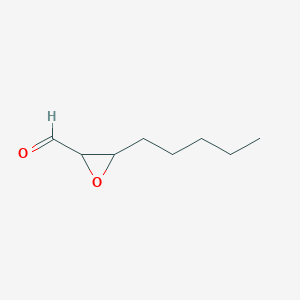

2,3-Epoxyoctanal

Descripción

Propiedades

Número CAS |

42134-50-9 |

|---|---|

Fórmula molecular |

C8H14O2 |

Peso molecular |

142.20 g/mol |

Nombre IUPAC |

(2R,3S)-3-pentyloxirane-2-carbaldehyde |

InChI |

InChI=1S/C8H14O2/c1-2-3-4-5-7-8(6-9)10-7/h6-8H,2-5H2,1H3/t7-,8-/m0/s1 |

Clave InChI |

YWFUECKBUFORTA-YUMQZZPRSA-N |

SMILES isomérico |

CCCCC[C@H]1[C@@H](O1)C=O |

SMILES canónico |

CCCCCC1C(O1)C=O |

Densidad |

0.936-0.946 (20°) |

Descripción física |

Colourless to pale yellow liquid; fatty aroma with citrus notes |

Solubilidad |

Practically insoluble to insoluble in water Soluble (in ethanol) |

Origen del producto |

United States |

Reactivity and Mechanistic Investigations of 3 Pentyloxirane 2 Carbaldehyde

Oxirane Ring Opening Reactions

The three-membered epoxide ring is susceptible to nucleophilic attack, which relieves the inherent ring strain. nih.gov The regioselectivity of this ring-opening is highly dependent on whether the reaction is catalyzed by acid or base. libretexts.orglibretexts.org

Acid-Catalyzed Nucleophilic Ring Opening and Regioselectivity

Under acidic conditions, the epoxide oxygen is first protonated, creating a more reactive intermediate and a better leaving group. libretexts.orgchemistrysteps.com This protonated epoxide is then attacked by a nucleophile. For unsymmetrical epoxides like 3-pentyloxirane-2-carbaldehyde, the nucleophilic attack preferentially occurs at the more substituted carbon atom. libretexts.orgstackexchange.com This is because the transition state has significant SN1-like character, with a partial positive charge developing on the carbon atoms of the epoxide ring. libretexts.org The carbon at the C2 position (adjacent to the aldehyde) is better able to stabilize this partial positive charge compared to the C3 position (adjacent to the pentyl group). Consequently, the nucleophile attacks primarily at the C2 position. libretexts.orgstackexchange.com

| Catalyst | Nucleophile (NuH) | Major Regioisomer Product | Attacked Position |

| Acid (e.g., H₂SO₄) | H₂O | 2-hydroxy-2-pentylheptane-1,3-diol | C2 (more substituted) |

| Acid (e.g., HCl) | Cl⁻ | 2-chloro-3-hydroxyoctanal | C2 (more substituted) |

| Acid (e.g., HBr) | Br⁻ | 2-bromo-3-hydroxyoctanal | C2 (more substituted) |

This table illustrates the expected regioselectivity for the acid-catalyzed ring opening of 3-pentyloxirane-2-carbaldehyde with various nucleophiles.

Base-Catalyzed Nucleophilic Ring Opening and Regioselectivity

In the presence of a strong, basic nucleophile, the ring-opening reaction proceeds via a direct SN2 mechanism without prior protonation of the epoxide oxygen. libretexts.org In this scenario, the alkoxide leaving group is poor, and the reaction is primarily controlled by steric hindrance. libretexts.orglibretexts.org The nucleophile will preferentially attack the less sterically hindered carbon atom. researchgate.net For 3-pentyloxirane-2-carbaldehyde, the C3 position, which is attached to the pentyl group, is less hindered than the C2 position, which is substituted with the aldehyde group. Therefore, base-catalyzed ring opening predominantly yields the product resulting from nucleophilic attack at C3. libretexts.org

| Catalyst | Nucleophile (Nu⁻) | Major Regioisomer Product | Attacked Position |

| Base (e.g., NaOH) | OH⁻ | 3,4-dihydroxyoctanal | C3 (less substituted) |

| Base (e.g., NaOMe) | MeO⁻ | 3-hydroxy-4-methoxyoctanal | C3 (less substituted) |

| Base (e.g., NaN₃) | N₃⁻ | 4-azido-3-hydroxyoctanal | C3 (less substituted) |

This table shows the expected regiochemical outcome for the base-catalyzed ring opening of 3-pentyloxirane-2-carbaldehyde.

Stereochemical Outcomes of Ring-Opening Processes

Both acid- and base-catalyzed epoxide ring-opening reactions are stereospecific, proceeding through a backside nucleophilic attack characteristic of an SN2 mechanism. libretexts.org This leads to an inversion of the stereochemical configuration at the carbon center that undergoes attack. libretexts.org If the starting epoxide has a trans configuration of its substituents, the resulting product will have the nucleophile and the newly formed hydroxyl group in an anti orientation relative to each other. Conversely, a cis-epoxide would yield a syn product. This stereochemical control is a crucial aspect of epoxide chemistry, allowing for the synthesis of specific diastereomers. libretexts.org

| Starting Epoxide Stereochemistry | Site of Nucleophilic Attack | Product Stereochemistry |

| trans-(2R,3S) | C2 | (2S)-2-Nu, (3S)-3-OH |

| trans-(2R,3S) | C3 | (2R)-2-OH, (3R)-3-Nu |

| cis-(2R,3R) | C2 | (2S)-2-Nu, (3R)-3-OH |

| cis-(2R,3R) | C3 | (2R)-2-OH, (3S)-3-Nu |

This table summarizes the stereochemical consequences of the SN2-type ring-opening reaction, showing the inversion of configuration at the center of attack.

Selective Ring Opening with Organometallic Reagents

Organometallic reagents, such as Grignard (RMgX) and organolithium (RLi) compounds, are potent carbon nucleophiles that readily open epoxide rings. libretexts.orgucalgary.ca Typically, they behave as strong nucleophiles under neutral or basic conditions, leading to attack at the less sterically hindered carbon (C3) via an SN2 pathway. libretexts.org

However, the presence of the adjacent aldehyde group can introduce a layer of complexity. The Lewis acidic metal center (e.g., Mg²⁺) can coordinate with both the epoxide oxygen and the carbonyl oxygen. This chelation can create a more rigid transition state that may direct the nucleophile to the C2 position, a phenomenon known as chelation control. The actual regioselectivity can therefore be influenced by the specific organometallic reagent, the solvent, and the reaction temperature. nih.gov

| Reagent | Predominant Pathway | Expected Major Product |

| CH₃MgBr | SN2 (Steric Control) | 3-hydroxy-4-methyl-octanal |

| CH₃Li | SN2 (Steric Control) | 3-hydroxy-4-methyl-octanal |

| CH₃MgBr (with chelating additives) | Chelation Control | 2-(1-hydroxyethyl)-heptanal |

This table presents potential outcomes for the ring opening with organometallic reagents, highlighting the competition between steric and chelation control.

Reactions Involving the Aldehyde Moiety

The aldehyde functional group in 3-pentyloxirane-2-carbaldehyde is an electrophilic center, susceptible to nucleophilic addition reactions. wikipedia.orglibretexts.org This reactivity is fundamental to many carbon-carbon bond-forming processes. ucalgary.ca

Aldol (B89426) Condensation Reactions (e.g., with Boron Enolates)

The aldehyde can act as an electrophile in Aldol addition reactions. masterorganicchemistry.com When treated with an enolate, a new carbon-carbon bond is formed, leading to a β-hydroxy carbonyl compound. masterorganicchemistry.com Boron enolates are particularly useful reagents in this context as they often provide high levels of diastereoselectivity.

The reaction proceeds by the nucleophilic attack of the boron enolate on the carbonyl carbon of the aldehyde. The stereochemical outcome can often be predicted by the Zimmerman-Traxler transition state model. In this model, the boron atom coordinates with the aldehyde oxygen, forming a six-membered, chair-like transition state. The substituents of both the enolate and the aldehyde occupy positions that minimize steric interactions, leading to the preferential formation of one diastereomer. The epoxide ring remains intact during this process, provided that the reaction conditions are carefully controlled to be non-acidic and non-nucleophilic towards the epoxide.

| Aldehyde | Boron Enolate Source (e.g., from a ketone) | Expected Major Aldol Adduct (Diastereomer) |

| 3-Pentyloxirane-2-carbaldehyde | (Z)-enolate of 3-pentanone | syn-β-hydroxy ketone |

| 3-Pentyloxirane-2-carbaldehyde | (E)-enolate of 3-pentanone | anti-β-hydroxy ketone |

This table outlines the expected products of an Aldol addition reaction between 3-pentyloxirane-2-carbaldehyde and a boron enolate, illustrating the stereochemical control.

Allylboration Reactions and Stereocontrol Models (e.g., Felkin-Ahn, Cornforth-Evans)

The addition of nucleophiles to the carbonyl group of α-chiral aldehydes, such as 3-Pentyloxirane-2-carbaldehyde, is a cornerstone of asymmetric synthesis. The stereochemical outcome of such reactions is often rationalized using established stereocontrol models, primarily the Felkin-Ahn and Cornforth-Evans models.

In the context of α,β-epoxy aldehydes, a notable transition in stereocontrol from the polar Felkin-Ahn (PFA) model to the Cornforth-Evans (CE) model has been observed in allylboration reactions. arkat-usa.orgnih.gov The Felkin-Ahn model predicts that the largest group on the α-carbon orients itself perpendicular to the carbonyl plane to minimize steric interactions, with the nucleophile attacking from the less hindered face. youtube.com The polar variant considers the electronic effect of an electronegative substituent, which is oriented anti-periplanar to the incoming nucleophile to stabilize the transition state through hyperconjugation. nih.govwikipedia.org

Conversely, the Cornforth-Evans model posits a transition state where the polar group on the α-carbon is positioned anti-periplanar to the carbonyl group to minimize dipole-dipole interactions. nih.govresearchgate.net For α,β-epoxy aldehydes, the epoxide oxygen acts as the key polar substituent.

Recent investigations, supported by Density Functional Theory (DFT) calculations, have shown that for allylborations of epoxy aldehydes, Cornforth-Evans-type transition states are often energetically favored. nih.gov This preference is attributed to the minimization of dipolar repulsion between the epoxide oxygen and the carbonyl oxygen in the transition state. The stereochemical outcome is thus highly dependent on the substitution pattern of the epoxide, which can be manipulated to achieve high levels of diastereoselectivity. nih.gov

| Epoxy Aldehyde Substrate | Favored Transition State Model | Calculated Energy Minimum (ΔΔG≠, kcal/mol) | Predicted Major Diastereomer |

|---|---|---|---|

| cis-α,β-Epoxy Aldehyde | Cornforth-Evans (CE) | -1.2 | anti-diol |

| trans-α,β-Epoxy Aldehyde | Cornforth-Evans (CE) | -0.8 | syn-diol |

| α-Alkoxy Aldehyde (for comparison) | Polar Felkin-Ahn (PFA) | -1.5 | syn-diol |

Carbonylation Reactions

Carbonylation reactions, which introduce a carbon monoxide (CO) moiety into a molecule, represent a powerful tool for synthesizing carbonyl compounds. For a substrate like 3-Pentyloxirane-2-carbaldehyde, carbonylation can be directed at either the epoxide or the aldehyde functionality, depending on the catalytic system and reaction conditions.

While the direct carbonylation of the aldehyde group is less common, the decarbonylation of α,β-epoxy aldehydes using rhodium catalysts is a known transformation, suggesting the reverse reaction is plausible under appropriate conditions. ethz.ch More frequently, carbonylation of epoxides is employed to produce β-lactones or, in the presence of an alcohol, β-hydroxy esters. Cobalt and palladium-based catalysts are often effective for these transformations. nih.govmdpi.com For instance, the catalytic carbonylation of substituted epoxy alcohols (homoglycidols) using HCo(CO)4 has been shown to yield 3-hydroxy-δ-lactones. nih.gov By analogy, the carbonylation of 3-Pentyloxirane-2-carbaldehyde could potentially lead to the formation of a lactone or related polyester (B1180765) precursors.

Oxidation Pathways and Rearrangements

The aldehyde and epoxide groups of 3-Pentyloxirane-2-carbaldehyde are both susceptible to oxidation, leading to a variety of products. The aldehyde can be readily oxidized to a carboxylic acid using standard oxidizing agents. A notable transformation is the catalytic generation of activated carboxylates directly from α,β-epoxy aldehydes. Using N-heterocyclic carbene (NHC) catalysts, such as thiazolium salts, epoxy aldehydes can be converted into β-hydroxy esters in the presence of an alcohol, representing a formal oxidation of the aldehyde to an ester. organic-chemistry.org

The epoxide ring can undergo rearrangements, often catalyzed by Lewis acids. These rearrangements can lead to the formation of β-hydroxy ketones or aldehydes. researchgate.net Additionally, the Baeyer-Villiger oxidation represents a potential rearrangement pathway for the aldehyde group. beilstein-journals.org In this reaction, a peroxy acid converts the aldehyde into a carboxylic acid. If the reaction were to proceed on a ketone derived from the epoxide, it could form an ester, with the migratory aptitude of the adjacent groups dictating the regiochemical outcome.

Reduction Pathways

The reduction of 3-Pentyloxirane-2-carbaldehyde can selectively target the aldehyde or involve both functional groups. Standard hydride reducing agents like sodium borohydride (B1222165) (NaBH₄) are typically chemoselective for the reduction of aldehydes and ketones. chemguide.co.uklibretexts.org Therefore, treatment of 3-Pentyloxirane-2-carbaldehyde with NaBH₄ under mild conditions, such as in methanol (B129727) at low temperatures, would be expected to yield the corresponding epoxy alcohol, (2,3-epoxyoctan-1-ol).

More powerful reducing agents, such as lithium aluminum hydride (LiAlH₄), will reduce the aldehyde to a primary alcohol. libretexts.orglumenlearning.com Concurrently, LiAlH₄ is also capable of reductively opening the epoxide ring. The regioselectivity of the epoxide opening is governed by steric and electronic factors, typically occurring at the less substituted carbon (C3) via an Sₙ2 mechanism, to yield a diol (octane-1,2-diol or octane-1,3-diol, depending on the site of hydride attack). The choice of reducing agent and reaction conditions allows for controlled reduction pathways.

| Reducing Agent | Typical Conditions | Primary Product | Potential Byproducts |

|---|---|---|---|

| Sodium Borohydride (NaBH₄) | Methanol, 0 °C | (2,3-epoxyoctan-1-ol) | Minor diol products |

| Lithium Aluminum Hydride (LiAlH₄) | Dry Ether/THF, then H₃O⁺ workup | Octane-1,2-diol | Octane-1,3-diol |

| Diisobutylaluminum Hydride (DIBAL-H) | Toluene, -78 °C | (2,3-epoxyoctan-1-ol) | Over-reduction products |

Intramolecular Cyclization Reactions (e.g., into Piperidines)

The structure of 3-Pentyloxirane-2-carbaldehyde is suitable for intramolecular cyclization reactions, provided a nucleophilic group is present on the pentyl side chain. If an amino group were located at an appropriate position (e.g., C6), an intramolecular reductive amination or aldol-type condensation could lead to the formation of a piperidine (B6355638) ring, a common scaffold in pharmaceuticals. nih.gov

Research has demonstrated that epoxy aldehydes bearing a glycinyl sidechain can undergo highly stereoselective intramolecular aldolization to furnish polyhydroxylated piperidines. arkat-usa.orgdoaj.org In such a process, the amine nitrogen could first react with the aldehyde to form an enamine or iminium ion, which then acts as a nucleophile to attack the epoxide, or a base could deprotonate the α-carbon to the ester, initiating an aldol-type cyclization. The stereochemistry of the resulting piperidine is influenced by the initial stereochemistry of the epoxide. arkat-usa.org This strategy provides a powerful method for constructing complex N-heterocycles from acyclic precursors. rsc.orgrsc.org

Domino and Cascade Reactions Initiated by Oxirane Carbaldehyde Reactivity

Domino or cascade reactions are processes involving two or more consecutive reactions where the subsequent transformation occurs due to the functionality generated in the previous step, all in a single pot. researchgate.net The dual functionality of 3-Pentyloxirane-2-carbaldehyde makes it an ideal starting material for initiating such sequences.

An example of a potential domino reaction could begin with the nucleophilic opening of the epoxide ring. If a bifunctional nucleophile, such as an amino alcohol, is used, the initial epoxide opening would unmask a new nucleophile (e.g., a secondary amine or an alcohol) which could then undergo an intramolecular reaction with the aldehyde group. This could lead to the rapid assembly of complex heterocyclic structures like morpholines or piperazines in a single, highly efficient operation. The reactivity of the aldehyde and epoxide can be finely tuned by the choice of catalysts and reaction conditions to direct the cascade towards the desired product.

Stereochemical Control in 3 Pentyloxirane 2 Carbaldehyde Transformations

Diastereoselectivity in Synthetic and Derivatization Reactions

Diastereoselectivity in the synthesis and derivatization of 3-pentyloxirane-2-carbaldehyde is a critical consideration for chemists aiming to control the relative stereochemistry of newly formed chiral centers. The inherent chirality of the epoxide ring influences the facial selectivity of nucleophilic attack on the adjacent aldehyde, leading to the preferential formation of one diastereomer over another.

One of the primary methods for synthesizing 3-pentyloxirane-2-carbaldehyde is through the epoxidation of an α,β-unsaturated aldehyde, such as (E)-2-octenal. The diastereoselectivity of this epoxidation can be controlled by the choice of catalyst and reaction conditions. For instance, organocatalytic epoxidation using chiral pyrrolidine (B122466) derivatives often yields the corresponding epoxy aldehyde with a high degree of diastereoselectivity.

Furthermore, the derivatization of the aldehyde group in 3-pentyloxirane-2-carbaldehyde through nucleophilic addition reactions also proceeds with notable diastereoselectivity. The addition of organometallic reagents, such as Grignard reagents, to the carbonyl group is influenced by the stereochemistry of the adjacent epoxide ring. This substrate-controlled diastereoselectivity can be predicted by established stereochemical models. For example, the addition of a Grignard reagent to an α-epoxy N-sulfonyl hydrazone derivative can proceed with high syn-selectivity, demonstrating the directing effect of the epoxide moiety. thieme.denih.gov

The following table provides representative data on the diastereoselectivity observed in reactions analogous to the synthesis and derivatization of 3-pentyloxirane-2-carbaldehyde.

| Reaction | Substrate Analogue | Reagent/Catalyst | Diastereomeric Ratio (syn:anti) |

|---|---|---|---|

| Organocatalytic Epoxidation | (E)-Cinnamaldehyde | Chiral Pyrrolidine Derivative | >95:5 |

| Grignard Addition | α-Epoxy N-sulfonyl hydrazone | Alkyl Magnesium Bromide | >25:1 |

Enantioselective Transformations for Accessing Chiral Scaffolds

Enantioselective transformations are pivotal for the synthesis of enantiomerically pure 3-pentyloxirane-2-carbaldehyde, which serves as a valuable building block for the construction of complex chiral molecules. The asymmetric epoxidation of α,β-unsaturated aldehydes is a widely employed strategy to achieve this. researchgate.net

Organocatalysis has emerged as a powerful tool for the enantioselective epoxidation of enals. Chiral secondary amines, particularly derivatives of proline and cinchona alkaloids, have proven to be highly effective catalysts. acs.orgorganic-chemistry.org These catalysts activate the unsaturated aldehyde by forming a transient iminium ion, which then undergoes a stereoselective epoxidation. The use of chiral diarylprolinol silyl (B83357) ethers as catalysts, for instance, can lead to the formation of the desired α,β-epoxy aldehydes with excellent enantioselectivities (up to 99% ee). acs.orgresearchgate.net

The resulting enantiomerically enriched 3-pentyloxirane-2-carbaldehyde is a versatile intermediate for accessing a variety of chiral scaffolds. The epoxide ring can be opened by various nucleophiles with high regio- and stereoselectivity, while the aldehyde group can be transformed into a range of other functionalities. This allows for the divergent synthesis of diverse and complex chiral molecules from a common precursor.

The table below summarizes the enantioselectivities achieved in the asymmetric epoxidation of α,β-unsaturated aldehydes using different chiral organocatalysts.

| Substrate Analogue | Chiral Catalyst | Oxidant | Enantiomeric Excess (ee) |

|---|---|---|---|

| (E)-Cinnamaldehyde | Diarylprolinol Silyl Ether | H₂O₂ | 99% |

| (E)-Hex-2-enal | Cinchona Alkaloid Primary Amine | H₂O₂ | 97% |

| α-Branched Enals | Cinchona-based Amine/Chiral Phosphoric Acid | - | Excellent |

Theoretical Models of Stereochemical Induction (e.g., Felkin-Ahn, Cornforth-Evans)

To rationalize and predict the stereochemical outcome of nucleophilic additions to the aldehyde group of 3-pentyloxirane-2-carbaldehyde, several theoretical models have been developed. The most prominent among these are the Felkin-Ahn and Cornforth-Evans models. researchgate.netnih.govresearchgate.netyoutube.com

The Felkin-Ahn model is widely used to predict the stereochemistry of nucleophilic attack on α-chiral aldehydes and ketones. comporgchem.com It postulates that the largest substituent on the α-carbon orients itself perpendicular to the carbonyl group to minimize steric interactions. The nucleophile then attacks the carbonyl carbon from the less hindered face, following the Bürgi-Dunitz trajectory. In the case of 3-pentyloxirane-2-carbaldehyde, the epoxide ring would be considered one of the substituents on the α-carbon, and its orientation would dictate the preferred trajectory of the incoming nucleophile.

The Cornforth-Evans model , on the other hand, is often applied to α-alkoxy and α-heteroatom-substituted aldehydes. This model suggests that the electronegative atom of the α-substituent orients itself anti-periplanar to the carbonyl group to minimize dipole-dipole interactions. researchgate.net This alignment then directs the nucleophilic attack to a specific face of the carbonyl. For 3-pentyloxirane-2-carbaldehyde, the oxygen atom of the epoxide ring would play a crucial role in determining the preferred conformation for nucleophilic addition according to this model.

Recent computational studies on allylboration reactions of epoxy aldehydes have shown that Cornforth-Evans-type transition states can be the global minima, highlighting the relevance of this model in predicting the stereochemical outcome of such transformations. researchgate.net The choice between the Felkin-Ahn and Cornforth-Evans models often depends on the specific substrate and reaction conditions, with factors such as the nature of the nucleophile and the presence of chelating metals playing a significant role. nih.gov

Role of Chiral Catalysts and Auxiliaries in Asymmetric Synthesis

Chiral catalysts and auxiliaries are indispensable tools for achieving high levels of stereocontrol in the synthesis of 3-pentyloxirane-2-carbaldehyde and its derivatives.

Chiral Catalysts: As discussed in section 4.2, chiral organocatalysts, such as proline derivatives and cinchona alkaloids, are highly effective in mediating the asymmetric epoxidation of α,β-unsaturated aldehydes to produce enantiomerically enriched 3-pentyloxirane-2-carbaldehyde. acs.orgorganic-chemistry.org These catalysts operate by forming a chiral iminium ion intermediate, which directs the facial selectivity of the epoxidation reaction. The synergistic combination of a primary cinchona-based amine and a chiral phosphoric acid has also been shown to promote the epoxidation of α-branched enals with excellent enantiocontrol. acs.org

Chiral Auxiliaries: A chiral auxiliary is a stereogenic group that is temporarily incorporated into a substrate to direct the stereochemical course of a subsequent reaction. After the desired transformation, the auxiliary is removed. In the context of 3-pentyloxirane-2-carbaldehyde chemistry, a chiral auxiliary could be attached to a precursor molecule to control the stereochemistry of the epoxidation step or a subsequent nucleophilic addition to the aldehyde. For example, chiral oxazolidinones have been widely used as auxiliaries to control the stereochemistry of aldol (B89426) reactions, and similar principles could be applied to reactions involving the aldehyde functionality of 3-pentyloxirane-2-carbaldehyde.

The use of these chiral mediators allows for the predictable and efficient synthesis of specific stereoisomers of 3-pentyloxirane-2-carbaldehyde and its derivatives, which is crucial for their application in the synthesis of complex, biologically active molecules.

Stereoconservation and Stereoscrambling in Epoxide Reactions

The stereochemical integrity of the epoxide ring in 3-pentyloxirane-2-carbaldehyde during subsequent transformations is a critical aspect of its synthetic utility. The ring-opening of epoxides can proceed with either retention or inversion of configuration at the carbon centers, a phenomenon known as stereoconservation, or it can lead to a mixture of stereoisomers, referred to as stereoscrambling.

Stereoconservation: The ring-opening of epoxides typically occurs via an S(_N)2 mechanism, which proceeds with inversion of stereochemistry at the site of nucleophilic attack. masterorganicchemistry.comyoutube.comchemistrysteps.com Under basic or neutral conditions, the nucleophile attacks the less sterically hindered carbon of the epoxide, leading to a predictable stereochemical outcome. ucalgary.cakhanacademy.org For 3-pentyloxirane-2-carbaldehyde, this would generally be the C3 position. This stereospecificity is a form of stereoconservation, as the stereochemical information from the starting epoxide is directly translated into the product.

Stereoscrambling: Stereoscrambling, or the loss of stereochemical integrity, can occur under certain reaction conditions that allow for the reversible opening and closing of the epoxide ring or the formation of intermediates that can undergo stereochemical erosion, such as a fully formed carbocation. While a true S(_N)1 reaction involving a planar carbocation would lead to racemization, the ring-opening of epoxides under acidic conditions is often considered to be a borderline S(_N)1/S(_N)2 mechanism, which helps to preserve a significant degree of stereochemical information. libretexts.orgyoutube.com However, if the reaction conditions are harsh enough to promote the formation of a long-lived carbocationic intermediate, some degree of stereoscrambling may be observed.

Careful selection of reagents and reaction conditions is therefore crucial to ensure that the desired stereochemical outcome is achieved and that the valuable stereochemical information encoded in the 3-pentyloxirane-2-carbaldehyde molecule is preserved throughout the synthetic sequence.

Computational Chemistry and Theoretical Studies of Oxirane Carbaldehyde Reactivity

Density Functional Theory (DFT) Investigations of Reaction Mechanisms

Density Functional Theory (DFT) has become a cornerstone of computational organic chemistry for studying the electronic structure and reactivity of molecules. mdpi.commdpi.com DFT methods are used to model reaction feasibility, offering insights into mechanisms that can be either concerted or stepwise. mdpi.comresearchgate.net For a molecule such as 3-Pentyloxirane-2-carbaldehyde, which contains both a strained epoxide ring and an electrophilic aldehyde, DFT calculations are invaluable for dissecting the interplay between these two functional groups.

A primary application of DFT is the mapping of potential energy surfaces for chemical reactions, which involves locating minima (reactants and products) and first-order saddle points (transition states). semanticscholar.org By identifying the transition state structure, chemists can calculate the activation energy barrier, which is a critical determinant of the reaction rate. researchgate.net

For 3-Pentyloxirane-2-carbaldehyde, DFT can be used to model various reaction pathways. One key reaction is the nucleophilic ring-opening of the epoxide, which can proceed via SN2-type mechanisms. researchgate.net Computational analysis allows for the determination of the transition state for nucleophilic attack at either of the two epoxide carbons. The calculated activation barriers for these competing pathways can explain the regioselectivity of the ring-opening reaction under different conditions (e.g., acidic or basic). researchgate.netpleiades.online Similarly, nucleophilic addition to the carbaldehyde group can be modeled to understand its reactivity in comparison to the epoxide ring.

Table 1: Representative Calculated Activation Energies for Epoxide Ring-Opening Pathways This table presents hypothetical data based on typical values found in computational studies of similar epoxides to illustrate the type of information generated from DFT calculations.

| Reaction Pathway | Nucleophile | Catalyst | Calculated Activation Energy (kcal/mol) |

|---|---|---|---|

| Attack at C2 of Oxirane | OH⁻ | None (Basic) | 22.5 |

| Attack at C3 of Oxirane | OH⁻ | None (Basic) | 24.8 |

| Attack at C2 of Oxirane | H₂O | H⁺ (Acidic) | 16.2 |

| Attack at C3 of Oxirane | H₂O | H⁺ (Acidic) | 15.5 |

Computational methods, particularly DFT, are instrumental in predicting the stereochemical outcome of reactions. rsc.org Since 3-Pentyloxirane-2-carbaldehyde is a chiral molecule, its reactions often lead to the formation of stereoisomers. The stereoselectivity of a reaction is determined by the relative energy differences between the diastereomeric transition states.

By calculating the Gibbs free energies of the various transition states leading to different stereoisomeric products, the product ratios can be predicted using the Curtin-Hammett principle. For example, in the addition of a nucleophile to the aldehyde, DFT can model the transition states for attack from the Re and Si faces. The energy difference between these competing pathways dictates the diastereoselectivity of the reaction. nih.gov These theoretical predictions are crucial for designing asymmetric syntheses and understanding the role of chiral catalysts. rsc.orgcomporgchem.com

Molecular Modeling of Reactivity and Selectivity

Molecular modeling encompasses a range of computational techniques used to represent and simulate molecular behavior. For 3-Pentyloxirane-2-carbaldehyde, modeling can elucidate how its three-dimensional structure and electronic properties influence its chemical reactivity and selectivity. Advanced modeling can reveal the preferred conformations of the molecule and how the orientation of the pentyl group might sterically hinder or electronically influence the approach of a reagent to the oxirane or carbaldehyde functionalities. These models provide a dynamic and quantitative picture that complements experimental studies. nih.gov

Quantum Chemical Analysis of Ring Strain Effects

The oxirane ring in 3-Pentyloxirane-2-carbaldehyde is characterized by significant ring strain due to its three-membered structure with bond angles deviating substantially from the ideal tetrahedral angle. Quantum chemical calculations can quantify this strain energy. The ring strain of the parent oxirane is approximately 27.3 kcal/mol, which is a major thermodynamic driving force for ring-opening reactions. beilstein-journals.org

Quantum chemical methods can analyze how this strain is distributed within the molecule and how it affects the lengths and strengths of the C-C and C-O bonds of the ring. This analysis helps to explain why the epoxide is susceptible to attack by a wide range of nucleophiles, as the cleavage of a ring bond leads to a significant release of this stored energy. beilstein-journals.orgresearchgate.net

Table 2: Comparison of Ring Strain in Cyclic Ethers Data sourced from literature to provide context for the high strain in the oxirane ring.

| Cyclic Ether | Ring Size | Ring Strain (kcal/mol) | Reference |

|---|---|---|---|

| Oxirane | 3 | 27.3 | beilstein-journals.org |

| Oxetane | 4 | 25.5 | beilstein-journals.org |

| Tetrahydrofuran | 5 | 5.6 | beilstein-journals.org |

Quantitative Structure-Reactivity Relationships (e.g., Electrophilicity Parameters)

Quantitative Structure-Reactivity Relationship (QSAR) models establish a mathematical correlation between the chemical structure of a series of compounds and their reactivity. nih.gov For electrophilic compounds like aldehydes, reactivity can be quantified using electrophilicity parameters (E), as pioneered by Herbert Mayr. uni-muenchen.delmu.de These parameters are derived from kinetic data and allow for the prediction of reaction rates based on the equation log k = sN(N + E), where N is the nucleophilicity parameter. nih.gov

Computational chemistry provides a route to theoretically determine such reactivity indices. mdpi.com The electrophilicity of the carbaldehyde in 3-Pentyloxirane-2-carbaldehyde can be calculated and compared to other aldehydes. researchgate.netrsc.org DFT calculations can determine properties like the energy of the Lowest Unoccupied Molecular Orbital (LUMO) and atomic charges, which correlate with electrophilicity. nih.gov These computational approaches allow for an at-a-glance assessment of the aldehyde's reactivity towards various nucleophiles and can help predict whether a nucleophile will preferentially attack the aldehyde or the strained oxirane ring. rsc.org

Table 3: Representative Electrophilicity (E) Parameters for Various Aldehydes This table presents established experimental E parameters for common aldehydes to provide a scale for contextualizing the reactivity of the carbaldehyde functional group.

| Aldehyde | Electrophilicity Parameter (E) |

|---|---|

| 4-Nitrobenzaldehyde | -3.47 |

| Benzaldehyde | -5.83 |

| 4-Methoxybenzaldehyde | -7.58 |

| Propanal | -9.99 |

Note: A less negative E value indicates higher electrophilicity. Data from Mayr's database and related studies. researchgate.net

Advanced Characterization Techniques for 3 Pentyloxirane 2 Carbaldehyde and Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is a powerful, non-destructive technique that provides detailed information about the carbon-hydrogen framework of a molecule. By analyzing the chemical shifts, coupling constants, and correlations, the precise connectivity and stereochemistry of 3-Pentyloxirane-2-carbaldehyde can be determined.

Proton NMR (¹H NMR) Analysis

In the ¹H NMR spectrum of 3-Pentyloxirane-2-carbaldehyde, distinct signals corresponding to the various protons in the molecule are expected. The aldehyde proton is highly deshielded and typically appears far downfield in the region of 9-10 ppm. libretexts.org Protons on the carbon adjacent to the carbonyl group generally resonate between 2.0 and 2.5 ppm. libretexts.org

The protons on the oxirane ring are influenced by the ring strain and the electronegativity of the oxygen atom, leading to characteristic chemical shifts. The pentyloxy group will exhibit a series of signals corresponding to the methylene (B1212753) and methyl protons. The methylene group attached to the oxygen atom is expected to be the most downfield of this group, likely appearing in the range of 3.4-4.0 ppm. The subsequent methylene groups will appear progressively upfield, with the terminal methyl group resonating at approximately 0.9 ppm.

Table 1: Predicted ¹H NMR Chemical Shift Ranges for 3-Pentyloxirane-2-carbaldehyde

| Proton Assignment | Predicted Chemical Shift (ppm) | Multiplicity |

| Aldehyde H | 9.0 - 10.2 researchgate.net | Singlet (s) or Doublet (d) |

| Oxirane Ring H's | 2.5 - 4.5 | Multiplet (m) |

| -OCH₂- (Pentyloxy) | 3.4 - 4.0 | Triplet (t) |

| -(CH₂)₃- (Pentyloxy) | 1.3 - 1.8 | Multiplet (m) |

| -CH₃ (Pentyloxy) | 0.8 - 1.0 | Triplet (t) |

Note: The exact chemical shifts and multiplicities are dependent on the specific solvent used and the stereochemistry of the molecule.

Carbon-13 NMR (¹³C NMR) Analysis

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. The carbonyl carbon of the aldehyde is highly deshielded and will appear significantly downfield, typically in the range of 190-210 ppm. pdx.edu The carbons of the oxirane ring are expected to resonate in the range of 40-60 ppm. The carbons of the pentyloxy group will show distinct signals, with the carbon directly bonded to the oxygen atom appearing in the 60-80 ppm region.

Table 2: Predicted ¹³C NMR Chemical Shift Ranges for 3-Pentyloxirane-2-carbaldehyde

| Carbon Assignment | Predicted Chemical Shift (ppm) |

| Aldehyde C=O | 190 - 210 pdx.edu |

| Oxirane Ring C's | 40 - 60 |

| -OCH₂- (Pentyloxy) | 60 - 80 |

| -(CH₂)₃- (Pentyloxy) | 20 - 40 |

| -CH₃ (Pentyloxy) | 10 - 15 |

Two-Dimensional NMR Techniques (e.g., COSY, HMQC, HMBC)

To unambiguously assign all proton and carbon signals and to confirm the connectivity of the molecule, two-dimensional (2D) NMR techniques are employed.

COSY (Correlation Spectroscopy) : This experiment reveals proton-proton couplings, allowing for the identification of adjacent protons within the pentyloxy chain and on the oxirane ring. libretexts.orglibretexts.orgsdsu.edu

HMQC (Heteronuclear Single Quantum Coherence) or HSQC (Heteronuclear Single Quantum Correlation) : This technique correlates directly bonded proton and carbon atoms, providing a direct link between the ¹H and ¹³C NMR spectra. libretexts.orglibretexts.orgsdsu.edu

HMBC (Heteronuclear Multiple Bond Correlation) : This experiment shows correlations between protons and carbons that are two or three bonds apart. libretexts.orglibretexts.orgsdsu.edu This is particularly useful for establishing the connectivity between the pentyloxy group, the oxirane ring, and the carbaldehyde group. For instance, a correlation between the aldehyde proton and the oxirane ring carbon would confirm their proximity.

Vibrational Spectroscopy for Functional Group Analysis

Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, provides valuable information about the functional groups present in a molecule based on their characteristic vibrational frequencies.

Infrared (IR) Spectroscopy

The IR spectrum of 3-Pentyloxirane-2-carbaldehyde is expected to show strong absorption bands characteristic of its functional groups. A strong, sharp peak corresponding to the carbonyl (C=O) stretch of the aldehyde will be prominent in the region of 1720-1740 cm⁻¹. libretexts.org The C-H stretch of the aldehyde proton typically appears as a weaker band around 2720 cm⁻¹. libretexts.org

The oxirane ring exhibits several characteristic vibrations. The asymmetric C-O-C stretch is typically observed in the 950–810 cm⁻¹ range, while the symmetric C-O-C stretch appears between 880–750 cm⁻¹. spectroscopyonline.com The symmetric ring breathing vibration of the epoxide ring is found around 1280–1230 cm⁻¹. spectroscopyonline.com The C-O stretching of the ether linkage in the pentyloxy group will likely appear in the 1150-1085 cm⁻¹ region. The aliphatic C-H stretching vibrations of the pentyloxy group will be observed in the 2850-2960 cm⁻¹ range.

Table 3: Characteristic IR Absorption Frequencies for 3-Pentyloxirane-2-carbaldehyde

| Functional Group | Vibrational Mode | Expected Frequency (cm⁻¹) |

| Aldehyde (C=O) | Stretch | 1740 - 1720 libretexts.org |

| Aldehyde (C-H) | Stretch | ~2720 libretexts.org |

| Oxirane (C-O-C) | Asymmetric Stretch | 950 - 810 spectroscopyonline.com |

| Oxirane (C-O-C) | Symmetric Stretch | 880 - 750 spectroscopyonline.com |

| Oxirane | Ring Breathing | 1280 - 1230 spectroscopyonline.com |

| Ether (C-O-C) | Stretch | 1150 - 1085 |

| Alkyl (C-H) | Stretch | 2960 - 2850 |

Raman Spectroscopy

Raman spectroscopy provides complementary information to IR spectroscopy. The C=O stretch of the aldehyde is also observable in the Raman spectrum, typically as a strong band. The symmetric vibrations of the oxirane ring are often more intense in the Raman spectrum than in the IR spectrum. The C-C and C-H vibrations of the pentyloxy chain will also be present. Analysis of the Raman spectrum, in conjunction with the IR spectrum, can provide a more complete picture of the vibrational modes of 3-Pentyloxirane-2-carbaldehyde and its derivatives.

Mass Spectrometry for Molecular Weight and Fragmentation Pattern Determination

Mass spectrometry is an essential analytical technique for determining the molecular weight and elucidating the structure of 3-Pentyloxirane-2-carbaldehyde. Upon ionization, typically through electron ionization (EI), the molecule undergoes fragmentation, creating a unique pattern of charged particles. The analysis of these fragments provides valuable structural information.

The molecular ion peak (M+) for 3-Pentyloxirane-2-carbaldehyde would be observed at a mass-to-charge ratio (m/z) corresponding to its molecular weight. The fragmentation of this compound is dictated by its constituent functional groups: the oxirane ring, the aldehyde group, and the pentyloxy chain. Key fragmentation pathways include:

Alpha-cleavage: This is common for both aldehydes and ethers (the oxirane ring). libretexts.orgopenstax.org Cleavage of the bond between the carbonyl carbon and the oxirane ring would result in the loss of a formyl radical (•CHO, 29 Da) or a hydrogen radical (•H, 1 Da). libretexts.orgmiamioh.edu

Oxirane Ring Fragmentation: The strained three-membered ring can open and fragment in various ways. This can involve cleavage of C-C or C-O bonds within the ring structure.

Ether Cleavage: The pentyloxy group can undergo characteristic ether fragmentation, including cleavage of the C-O bond or α-cleavage at the carbon adjacent to the oxygen atom.

McLafferty Rearrangement: Carbonyl compounds with an available gamma-hydrogen can undergo this rearrangement. openstax.org In 3-Pentyloxirane-2-carbaldehyde, this could involve the transfer of a hydrogen from the pentyl chain to the carbonyl oxygen, followed by cleavage to eliminate a neutral alkene molecule. openstax.org

Detailed analysis of the relative abundance of these fragments helps in piecing together the molecule's structure and confirming the identity of its derivatives.

Table 1: Predicted Mass Spectrometry Fragmentation for 3-Pentyloxirane-2-carbaldehyde

| m/z Value | Proposed Fragment Ion | Fragmentation Pathway |

| M+ | [C8H14O3]+• | Molecular Ion |

| M-29 | [C7H13O2]+ | α-cleavage, loss of •CHO libretexts.orgmiamioh.edu |

| M-71 | [C3H5O3]+ | Cleavage of the pentyl group |

| 43 | [C3H7]+ | Propyl cation from pentyl chain |

| 29 | [CHO]+ | Formyl cation from α-cleavage miamioh.edu |

Note: The exact m/z of the molecular ion and fragments depends on the specific isotopic composition. The table shows nominal masses.

X-ray Crystallography for Absolute and Relative Stereochemistry Determination

X-ray crystallography stands as the definitive method for the unambiguous determination of the three-dimensional structure of a molecule, including its absolute and relative stereochemistry. nih.gov For a chiral molecule like 3-Pentyloxirane-2-carbaldehyde, which contains two stereocenters (at C2 and C3 of the oxirane ring), this technique is invaluable for assigning the precise spatial arrangement of atoms.

The process requires the generation of a high-quality single crystal of the compound or a suitable solid derivative. nih.gov When a beam of X-rays is directed at the crystal, the electrons in the atoms diffract the X-rays in a specific pattern. This diffraction pattern contains detailed information about the atomic positions within the crystal lattice.

Key applications for 3-Pentyloxirane-2-carbaldehyde include:

Relative Stereochemistry: X-ray analysis can distinguish between diastereomers, such as the cis and trans isomers of the substituted oxirane ring. It reveals the relative orientation of the pentyloxy and carbaldehyde groups with respect to the plane of the ring.

Absolute Stereochemistry: For enantiomerically pure samples, X-ray crystallography can determine the absolute configuration (R or S) at each chiral center. soton.ac.uk This is typically achieved by analyzing the anomalous scattering of X-rays. thieme-connect.de The Flack parameter is a critical value calculated during the refinement of the crystal structure that indicates whether the correct enantiomer has been modeled; a value close to zero confirms the correct absolute configuration. nih.govresearchgate.net

The successful application of this technique provides a precise molecular model, including bond lengths, bond angles, and torsional angles, which is crucial for understanding structure-activity relationships and for designing stereoselective syntheses.

Chromatographic Methods for Purity Assessment and Separation

Chromatography is a cornerstone for the analysis and purification of 3-Pentyloxirane-2-carbaldehyde and its derivatives. The choice of method depends on the volatility and polarity of the analyte.

Gas Chromatography (GC)

Gas chromatography is well-suited for the analysis of volatile and thermally stable compounds like 3-Pentyloxirane-2-carbaldehyde.

Purity Assessment: A sample is vaporized and transported by an inert gas through a column. Compounds are separated based on their boiling points and interactions with the column's stationary phase. The retention time is a characteristic property of the compound under specific conditions, and the peak area in the resulting chromatogram is proportional to its concentration, allowing for quantitative assessment of purity.

Separation of Diastereomers: Using a suitable capillary column, it is often possible to separate diastereomers (cis and trans isomers) of 3-Pentyloxirane-2-carbaldehyde, as they possess different physical properties that lead to different retention times.

Chiral GC: For the separation of enantiomers, specialized chiral stationary phases are required. These phases interact differently with each enantiomer, resulting in their separation and allowing for the determination of enantiomeric purity.

High-Performance Liquid Chromatography (HPLC)

HPLC is a versatile technique used for both analytical and preparative-scale separation of compounds based on their differential partitioning between a liquid mobile phase and a solid stationary phase. gsconlinepress.com

Purity Assessment: Reversed-phase HPLC, using a nonpolar stationary phase (e.g., C18) and a polar mobile phase (e.g., water-acetonitrile mixture), is commonly used to assess the purity of 3-Pentyloxirane-2-carbaldehyde. researchgate.net A UV detector is often employed for detection, as the aldehyde group possesses a chromophore.

Separation of Stereoisomers: Chiral HPLC is the benchmark method for the analytical and preparative separation of enantiomers. Chiral stationary phases (CSPs) create a chiral environment where the two enantiomers form transient diastereomeric complexes with differing stabilities, leading to different retention times. This allows for the accurate determination of enantiomeric excess (ee) and the isolation of individual enantiomers.

Table 2: Comparison of Chromatographic Methods for 3-Pentyloxirane-2-carbaldehyde Analysis

| Technique | Primary Application | Key Advantages | Considerations |

| Gas Chromatography (GC) | Purity analysis, Diastereomer separation | High resolution, Fast analysis | Compound must be volatile and thermally stable |

| Chiral GC | Enantiomeric excess determination | Excellent for separating volatile enantiomers | Requires specialized chiral columns |

| HPLC | Purity analysis, Preparative separation | Broad applicability, Non-destructive | Lower resolution than GC for some applications |

| Chiral HPLC | Enantiomeric excess determination, Enantiomer isolation | Gold standard for ee determination, Scalable | Chiral columns and method development can be costly |

Advanced Microscopy Techniques (e.g., SEM, TEM) for Specialized Applications

While not typically used for the routine characterization of small molecules like 3-Pentyloxirane-2-carbaldehyde itself, advanced microscopy techniques such as Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM) are critical in specialized applications involving its derivatives or formulations. These applications often arise in materials science and nanotechnology.

Scanning Electron Microscopy (SEM): SEM provides high-resolution images of the surface of a sample. It would be applied to study materials where 3-Pentyloxirane-2-carbaldehyde or its derivatives have been immobilized or used as a surface-modifying agent. For example, if the compound is used to functionalize a polymer surface or a solid support, SEM can be used to visualize the resulting changes in surface morphology, texture, and topography.

Transmission Electron Microscopy (TEM): TEM is used to visualize the internal structure of a sample at a much higher resolution than SEM. Its application would involve scenarios where 3-Pentyloxirane-2-carbaldehyde is a component of a larger nanostructured system. For instance, if the molecule is used in the synthesis of nanoparticles or as a capping agent, TEM can reveal the size, shape, and dispersion of these nanoparticles. researchgate.net It could also be used to visualize the distribution of a derivative within a polymer matrix or a composite material.

Other Specialized Techniques (e.g., CD Spectroscopy for Enantiomeric Excess Determination)

Beyond the core techniques, other specialized methods provide unique insights into the properties of chiral molecules like 3-Pentyloxirane-2-carbaldehyde.

Circular Dichroism (CD) Spectroscopy: This technique measures the differential absorption of left- and right-circularly polarized light by a chiral molecule. As enantiomers interact differently with circularly polarized light, CD spectroscopy is a powerful tool for studying chiral compounds.

Stereochemical Analysis: The resulting CD spectrum is a unique fingerprint for a specific enantiomer. It can be used to help assign the absolute configuration of a molecule by comparing the experimental spectrum to that predicted by quantum mechanical calculations.

Enantiomeric Excess (ee) Determination: The magnitude of the CD signal is directly proportional to the concentration of the chiral substance and its enantiomeric excess. By measuring the CD signal of a sample and comparing it to that of an enantiomerically pure standard, the ee of the sample can be rapidly determined. nih.govscispace.com While the intrinsic CD signal of 3-Pentyloxirane-2-carbaldehyde might be weak, derivatization with a suitable chromophoric group can significantly enhance the signal, facilitating accurate analysis. nih.gov

Synthetic Applications of 3 Pentyloxirane 2 Carbaldehyde As a Versatile Synthon

Building Blocks for Complex Organic Molecules

The dual functionality of 3-pentyloxirane-2-carbaldehyde makes it an ideal building block for the synthesis of a wide array of complex organic molecules. The aldehyde group can undergo typical carbonyl reactions such as oxidation, reduction, and olefination, while the epoxide ring is susceptible to nucleophilic attack, leading to ring-opening products. This orthogonal reactivity is instrumental in the construction of intricate molecular architectures.

The epoxide moiety of 3-pentyloxirane-2-carbaldehyde is a direct precursor to 1,2-diols. The ring-opening of epoxides is a well-established and reliable method for the synthesis of diols, and this reaction can be catalyzed by both acids and bases. organic-chemistry.org In the case of 3-pentyloxirane-2-carbaldehyde, the aldehyde group can be protected prior to the epoxide opening to prevent undesired side reactions. Subsequent deprotection would yield a polyhydroxylated compound.

The synthesis of 1,2-diols from epoxides can be achieved under neutral conditions using water at elevated temperatures or with catalytic amounts of reagents like erbium(III) triflate. organic-chemistry.org The reaction of epoxides with water can also be catalyzed by decatungstocerate(IV) ion, affording diols in high yields. organic-chemistry.org Another approach involves the conversion of the epoxide to a cyclic carbonate by reaction with carbon dioxide, followed by hydrolysis to the diol. organic-chemistry.org Stereospecific synthesis of syn-1,2-diols can be achieved through the reaction of lithiated epoxides with boronates. organic-chemistry.org

| Reagent/Catalyst | Conditions | Product |

| Hot Water | 60-100°C | 1,2-diol |

| Erbium(III) triflate | Catalytic, in water | 1,2-diol |

| Decatungstocerate(IV) ion | Catalytic, in water | 1,2-diol |

| 1. CO2, 2. Basic hydrolysis | Room Temperature | 1,2-diol |

| 1. Lithiation, 2. Boronate | - | syn-1,2-diol |

Further transformations of the aldehyde group, such as reduction to an alcohol, can lead to the formation of triols and other polyhydroxylated structures. The stereochemistry of the starting epoxide dictates the stereochemical outcome of the diol, making this a valuable method for the synthesis of chiral polyols. The biosynthesis of alkane-2,3-diols has been studied, and chemical synthesis of related compounds has been achieved. nih.gov

The aldehyde functionality of 3-pentyloxirane-2-carbaldehyde can be oxidized to a carboxylic acid. Intramolecular nucleophilic attack of the resulting carboxylate on the epoxide ring can lead to the formation of a lactone. The regioselectivity of this cyclization will determine the size of the resulting lactone ring.

β-Propiolactones are four-membered lactones that can be synthesized from ketene (B1206846) and formaldehyde (B43269) in the presence of a Lewis acid catalyst like aluminum chloride. wikipedia.org While not a direct application of 3-pentyloxirane-2-carbaldehyde, the chemistry of β-lactones is relevant. For instance, reaction of organolithium-derived cuprate (B13416276) reagents with N-protected α-amino-β-lactones can produce N-protected α-amino acids. researchgate.net

A more direct application of 3-pentyloxirane-2-carbaldehyde is in the synthesis of β-hydroxyesters. The catalytic generation of activated carboxylates from epoxyaldehydes allows for a direct and stereoselective synthesis of β-hydroxyesters. organic-chemistry.org This reaction proceeds via a thiazolium-aldehyde adduct which is then oxidized to an activated carboxylate. organic-chemistry.org This method is efficient and avoids the use of stoichiometric amounts of reagents. organic-chemistry.org The development of catalytic methods for the assembly of polyketide substructures, such as the crotylation of 3-hydroxy propionates, highlights the importance of β-hydroxy esters as synthetic intermediates. nih.gov

| Starting Material | Reagent | Product |

| Epoxyaldehyde | Thiazolium catalyst, alcohol | β-Hydroxyester |

| 3-Hydroxy propionate | Butadiene, Ru catalyst | anti-crotylated homoallylic alcohol |

The synthesis of nitrogen-containing heterocycles is a significant area of organic chemistry due to their prevalence in pharmaceuticals and biologically active compounds. clockss.orgnih.govnih.govmdpi.com Piperidines, a key structural motif, can be synthesized through various methods, including the reduction of pyridines or the cyclization of amino-alkanols. dtic.mil The bifunctional nature of 3-pentyloxirane-2-carbaldehyde makes it a potential precursor for substituted piperidines. For example, reductive amination of the aldehyde followed by intramolecular cyclization via nucleophilic attack of the amine on the epoxide could yield a hydroxypiperidine. Various catalytic systems have been developed for the synthesis of substituted piperidines. nih.govorganic-chemistry.org

Phosphorus-containing heterocycles are also of great interest due to their biological activities and applications in materials science. nih.govresearchgate.netumsl.edusouthern.eduresearchgate.net Phosphonosugars, where the anomeric carbon is replaced by a phosphorus atom, are a class of such compounds. umsl.edu The synthesis of these molecules often involves complex multi-step procedures. While there is no direct literature on the use of 3-pentyloxirane-2-carbaldehyde for this purpose, its chiral backbone could potentially be incorporated into novel phosphonosugar analogues. The synthesis of phostones (cyclic phosphonates) has been achieved from γ,δ-epoxy vinyl phosphonates, demonstrating the utility of epoxides in the synthesis of phosphorus heterocycles. umsl.edu

| Heterocycle | Potential Synthetic Strategy from 3-Pentyloxirane-2-carbaldehyde |

| Piperidine (B6355638) | Reductive amination of the aldehyde, followed by intramolecular cyclization of the resulting amino alcohol. |

| Phosphonosugar | Conversion of the aldehyde to a phosphonate, followed by functional group manipulations and cyclization involving the epoxide-derived diol. |

Precursors to Natural Product Scaffolds and Analogs (e.g., Components of Lipopeptides)

Natural products and their scaffolds are a rich source of inspiration for drug discovery. nih.govrsc.orgnih.gov Lipopeptides, which are composed of a lipid tail attached to a peptide chain, are a class of natural products with potent biological activities, including antimicrobial and antifungal properties. mdpi.com The biosynthesis of lipopeptides like surfactins, iturins, and fengycins involves the incorporation of β-hydroxy or β-amino fatty acids. mdpi.com

The structure of 3-pentyloxirane-2-carbaldehyde, particularly after reduction of the aldehyde and opening of the epoxide, resembles the β-hydroxy fatty acid components of some lipopeptides. Therefore, it can serve as a chiral building block for the synthesis of these natural product components or their analogs. nih.govresearchgate.net The stereochemistry of the final product can be controlled by the stereochemistry of the starting epoxyaldehyde.

| Lipopeptide Family | Key Structural Feature | Relevance of 3-Pentyloxirane-2-carbaldehyde |

| Iturins | β-Amino fatty acid chain | Can be a precursor to β-hydroxy fatty acids, which can be converted to β-amino fatty acids. |

| Fengycins | β-Hydroxy fatty acid chain | Can be a direct precursor to the β-hydroxy fatty acid component. |

Applications in Polymer Chemistry and Functional Materials Science

The bifunctional nature of 3-pentyloxirane-2-carbaldehyde also lends itself to applications in polymer chemistry. The aldehyde group can participate in polymerization reactions, such as condensation polymerizations with diamines or diols. The epoxide group can also undergo ring-opening polymerization to form polyethers. The presence of both functionalities allows for the synthesis of functional polymers and cross-linked materials. For instance, the pentyl chain can impart hydrophobicity, while the hydroxyl groups formed from the epoxide opening can provide sites for further functionalization or improve hydrophilicity and adhesion. While specific applications of 3-pentyloxirane-2-carbaldehyde in this area are not extensively documented, the reactivity of its functional groups suggests potential for its use in the development of novel polymers and functional materials.

Q & A

Q. How can 3-Pentyloxirane-2-carbaldehyde serve as a precursor for heterocyclic drug candidates?

Q. What crystallographic challenges arise in resolving the compound’s polymorphs?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.